2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Preparation Methods
The synthesis of 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with appropriate reagents under controlled conditions. The reaction typically involves the use of sodium hydroxide in a water solution, followed by extraction with ethyl acetate and drying with anhydrous sodium sulfate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using reagents like antimony trifluoride.
Scientific Research Applications
2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Industry: Utilized in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the electronic properties of the molecule, enhancing its binding affinity to certain enzymes or receptors. This can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2-methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
- methyl 2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate .
These compounds share the trifluoromethyl group, which imparts unique properties such as increased electronegativity and stability. 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structure and the presence of the quinoline ring, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F6N2O2/c1-13-20(23(35)33-15-7-4-6-14(12-15)24(26,27)28)21(22-18(32-13)10-5-11-19(22)34)16-8-2-3-9-17(16)25(29,30)31/h2-4,6-9,12,21,32H,5,10-11H2,1H3,(H,33,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECPBDQVGDNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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